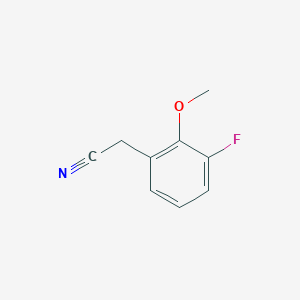

3-Fluoro-2-methoxyphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluoro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLRKDHTBLBCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile: Properties, Synthesis, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxyphenylacetonitrile, a fluorinated organic compound with significant potential as a building block in medicinal chemistry. Due to its specific isomeric arrangement, direct experimental data is limited. Therefore, this document leverages established chemical principles and comparative data from closely related analogues to provide expert insights into its properties, synthesis, and reactivity. This approach mirrors the analytical process undertaken by research scientists when evaluating novel chemical entities.

Introduction: A Unique Scaffold for Modern Drug Design

This compound belongs to the class of substituted phenylacetonitriles, which are versatile precursors in the synthesis of numerous pharmaceuticals. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The unique substitution pattern of this molecule—an ortho-methoxy group and a meta-fluoro group relative to the cyanomethyl substituent—presents a distinct electronic and steric profile compared to its more common isomers, offering novel design possibilities for drug development professionals.

The interplay between the electron-donating methoxy group and the highly electronegative fluorine atom on the aromatic ring creates a unique chemical environment that influences the reactivity of the cyanomethyl group, a key handle for molecular elaboration.

Caption: Structure of this compound.

Physicochemical Properties: A Comparative Analysis

| Property | This compound | 3-Fluoro-4-methoxyphenylacetonitrile[4] | 3-Fluoro-5-methoxyphenylacetonitrile[5] | 2-Methoxyphenylacetonitrile[6] |

| CAS Number | Not assigned | 404-90-0 | 914637-31-3 | 7035-03-2 |

| Molecular Formula | C₉H₈FNO | C₉H₈FNO | C₉H₈FNO | C₉H₉NO |

| Molecular Weight | 165.17 g/mol | 165.17 g/mol | 165.16 g/mol | 147.17 g/mol |

| Appearance | Predicted: Colorless to light yellow solid or oil | - | Colorless to light yellow crystals | White crystals |

| Melting Point | Not available | 46-48 °C | approx. 55-57 °C | 65-67 °C |

| Boiling Point | Not available | 270.6 °C at 760 mmHg | 249 °C | 143 °C at 15 mmHg |

| Density | Predicted: ~1.1-1.2 g/cm³ | 1.1 g/cm³ | 1.148 g/cm³ | - |

Expert Insights:

-

Melting Point: The ortho-methoxy group in the target compound may disrupt crystal lattice packing compared to the non-fluorinated analogue (2-Methoxyphenylacetonitrile), potentially leading to a lower melting point.

-

Boiling Point: The boiling point is expected to be similar to its fluorinated isomers, as molecular weight and polarity are comparable.

-

Solubility: Like its analogues, it is predicted to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Synthesis and Workflow: A Proposed Methodology

A robust synthesis of this compound can be envisioned based on well-established procedures for similar compounds, primarily the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[7][8] The key is the preparation of the requisite precursor, 3-fluoro-2-methoxybenzyl halide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 3-Fluoro-2-methoxybenzaldehyde.

Step 1: Reduction to Benzyl Alcohol

-

Rationale: The aldehyde must first be reduced to the corresponding alcohol to facilitate subsequent conversion to a good leaving group (halide). Sodium borohydride is a mild and selective reducing agent suitable for this purpose.

-

Procedure:

-

Dissolve 3-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction by slowly adding 1M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Fluoro-2-methoxyphenyl)methanol.

-

Step 2: Conversion to Benzyl Chloride

-

Rationale: The hydroxyl group is a poor leaving group and must be converted to a halide. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts that are easily removed.

-

Procedure:

-

Dissolve the crude alcohol from Step 1 in dichloromethane, and add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto ice water and extract with dichloromethane.

-

Dry the organic layer and concentrate to yield crude 1-(chloromethyl)-3-fluoro-2-methoxybenzene, which can often be used in the next step without further purification.

-

Step 3: Nucleophilic Cyanation

-

Rationale: The final carbon-carbon bond is formed via an Sₙ2 reaction. A polar aprotic solvent like DMSO is ideal for this reaction, and sodium cyanide serves as the nucleophile.

-

Procedure:

-

Dissolve the crude benzyl chloride from Step 2 in DMSO.

-

Add sodium cyanide (NaCN, 1.5 eq) and stir the mixture at 50-60 °C for 12-16 hours.

-

Monitor reaction completion by GC-MS or TLC.

-

Upon completion, cool the mixture, dilute with water, and extract thoroughly with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Reactivity and Spectroscopic Profile

Chemical Reactivity

The reactivity is governed by the nitrile group and the activated benzylic protons.

-

Benzylic Protons (-CH₂-) : These protons are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the aromatic ring. The acidity is modulated by the ring substituents. The ortho-methoxy group exerts an electron-donating resonance effect but also a moderate inductive withdrawing effect. The meta-fluoro group has a strong electron-withdrawing inductive effect. This combination likely enhances the acidity of the benzylic protons, facilitating deprotonation and subsequent alkylation or condensation reactions, which are critical for building molecular complexity.

-

Nitrile Group (-C≡N) : The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, providing pathways to other important functional groups.

Predicted Spectroscopic Signatures

-

¹H NMR : The spectrum is expected to show a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic protons (~3.7 ppm), and a complex multiplet pattern for the three aromatic protons in the range of 6.9-7.3 ppm. Coupling between the aromatic protons and the fluorine atom (J_HF) will be observed.

-

¹³C NMR : Key signals would include the nitrile carbon (~117 ppm), the benzylic carbon (~20-25 ppm), the methoxy carbon (~56 ppm), and aromatic carbons. The carbons attached to and near the fluorine atom will exhibit characteristic splitting due to J_CF coupling.

-

IR Spectroscopy : A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2240-2260 cm⁻¹.

-

Mass Spectrometry : The exact mass would be 165.05899 (C₉H₈FNO), which would be observed as the molecular ion peak [M]⁺ in high-resolution mass spectrometry.

Role in Drug Development and Medicinal Chemistry

The value of this compound lies in its potential as a scaffold for creating novel drug candidates with optimized properties.

Caption: Logic of using specific isomers for drug property optimization.

Causality in Experimental Choices:

-

Why this specific isomer? In drug design, subtle changes in the position of substituents can drastically alter how a molecule fits into a protein's binding pocket. The ortho-methoxy and meta-fluoro arrangement provides a unique vector for substituents to project into space, potentially accessing regions of a target protein that other isomers cannot. This can be the key to unlocking selectivity or enhancing potency.[9]

-

Blocking Metabolic "Soft Spots" : Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strategic placement of a fluorine atom, which forms a very strong carbon-fluorine bond, can block these metabolic "soft spots," thereby increasing the drug's half-life and bioavailability.[1][10]

-

Tuning Lipophilicity and pKa : Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes, including the blood-brain barrier.[2] Furthermore, the inductive effect of fluorine can lower the pKa of nearby basic functional groups, altering a compound's ionization state at physiological pH and impacting its absorption and target engagement.

By providing a unique combination of steric bulk, electronic properties, and metabolic stability, this compound represents a valuable, albeit under-explored, tool for researchers aiming to develop next-generation therapeutics.

References

- (Reference not directly used for content)

-

PubChem. (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024-04-09). 3-Fluoro-5-Methoxyphenylacetonitrile. [Link]

-

Proventas. (2025-07-28). What is the role of fluorinated pharmaceutical intermediates in drug development? [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]

-

Priya A, et al. (2025-09-27). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

- (Reference not directly used for content)

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

Sources

- 1. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benthamscience.com [benthamscience.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile (CAS 1017779-73-5): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyphenylacetonitrile, a fluorinated aromatic compound of increasing interest in the field of medicinal chemistry. This document delves into its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design to enhance pharmacological profiles.[1][2][3] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Phenylacetonitrile derivatives, in particular, are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The strategic placement of fluorine and methoxy groups on the phenylacetonitrile scaffold, as seen in this compound, offers a unique combination of electronic and steric properties that can be exploited for the development of novel drug candidates.

Chemical and Physical Properties

| Property | This compound (CAS 1017779-73-5) | 3-Fluoro-4-methoxyphenylacetonitrile (CAS 404-90-0)[6][7] | 3-Fluoro-5-methoxyphenylacetonitrile (CAS 914637-31-3)[8] |

| Molecular Formula | C₉H₈FNO | C₉H₈FNO | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol | 165.17 g/mol | 165.17 g/mol |

| Appearance | Not specified | Crystalline solid | Colorless to light yellow crystals |

| Melting Point | Not specified | 46-48 °C | approx. 55-57 °C |

| Boiling Point | Not specified | 270.6 °C at 760 mmHg | approx. 280 °C |

| Density | Not specified | 1.1 ± 0.1 g/cm³ | 1.20 g/cm³ |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 3-fluoro-2-methoxytoluene. This pathway leverages a selective benzylic bromination followed by a nucleophilic substitution with a cyanide salt.

Step 1: Benzylic Bromination of 3-Fluoro-2-methoxytoluene

The synthesis initiates with the free-radical bromination of the methyl group of 3-fluoro-2-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux conditions. The selectivity for benzylic bromination is high due to the stability of the resulting benzylic radical.

Step 2: Cyanation of 3-Fluoro-2-methoxybenzyl bromide

The resulting 3-fluoro-2-methoxybenzyl bromide is then converted to the target phenylacetonitrile derivative through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide.[9] This reaction is typically performed in a polar aprotic solvent system, like a mixture of acetone and water, and heated to reflux to ensure complete conversion.[9]

Note: While this outlines a standard and reliable method, the specific reaction conditions, such as reaction times, temperatures, and purification methods, would require optimization for this specific substrate to maximize yield and purity.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetonitrile derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of the fluorine atom in this compound can impart several advantageous properties to potential drug candidates.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life and improved pharmacokinetic profile of a drug.[2]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

While specific applications of this compound are not yet extensively documented, its structural motifs are present in various classes of bioactive molecules, suggesting its potential as a key building block for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to:

-

Neurological Disorders: Phenylacetonitrile derivatives are precursors to many central nervous system (CNS) active agents.

-

Oncology: The unique electronic properties of fluorinated compounds can be exploited in the design of enzyme inhibitors and receptor modulators for cancer therapy.

-

Infectious Diseases: Fluorine substitution is a common strategy in the development of potent antibacterial and antiviral agents.

Reactivity and Downstream Synthetic Potential

The cyanomethyl group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid, another important building block in medicinal chemistry.

-

Reduction: The nitrile can be reduced to a primary amine, providing a key linkage point for the introduction of further diversity.

-

Alkylation and Condensation Reactions: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1017779-73-5) is not publicly available in the cited sources. However, based on the known hazards of similar phenylacetonitrile derivatives, the following precautions should be taken:

-

Toxicity: Phenylacetonitrile compounds are generally considered toxic if swallowed, in contact with skin, or if inhaled.[10][11]

-

Irritation: They can cause skin and serious eye irritation.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Disclaimer: This safety information is based on related compounds and should be used as a general guideline only. A comprehensive risk assessment should be performed before handling this chemical, and the appropriate institutional safety protocols must be followed.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and potentially potent pharmaceutical compounds. Its unique substitution pattern offers a strategic advantage in modulating the physicochemical and pharmacological properties of target molecules. While further research is needed to fully elucidate its specific applications and biological activities, the foundational information provided in this guide serves as a critical resource for scientists and researchers looking to leverage the potential of this promising intermediate in their drug discovery endeavors.

References

- Acros Organics. (3-Methoxyphenyl)acetonitrile Safety Data Sheet. (2025).

-

Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

- Polat, F., & Caliskan, R. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

-

ChemBK. 3-Fluoro-5-Methoxyphenylacetonitrile. (2024). Retrieved from [Link]

- Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5489.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Ismail, F. M. D. (2002). Important Fluorinated Drugs in Experimental and Clinical Use. Journal of Fluorine Chemistry, 118(1-2), 27-33.

- Singh, R. P., & Kumar, V. (2023). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry – A European Journal, e202302804.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry, 13(10), 1165-1189.

- ChemicalBook. (3-Methoxyphenyl)acetonitrile synthesis. (n.d.). Retrieved from a similar compound's synthesis page.

- ACS Publications. Inorganic Chemistry Ahead of Print. (n.d.).

- ChemicalBook. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum. (n.d.).

- Kharas, G., & Watson, K. (2022).

- ChemicalBook. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum. (n.d.).

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [1017779-73-5] | King-Pharm [king-pharm.com]

- 5. 1017779-73-5 this compound [king-pharm.com]

- 6. echemi.com [echemi.com]

- 7. 3-FLUORO-4-METHOXYPHENYLACETONITRILE | 404-90-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 3-Fluoro-2-methoxyphenylacetonitrile is a substituted aromatic nitrile poised as a valuable building block for synthetic and medicinal chemistry. The strategic placement of fluoro and methoxy groups on the phenylacetonitrile scaffold presents unique opportunities for modulating physicochemical and pharmacological properties. This guide provides an in-depth analysis of its chemical identity, a proposed, mechanistically justified synthetic route, and a discussion of its potential in modern drug development, grounded in the established roles of its constituent pharmacophores. This document is intended for researchers and professionals in chemical synthesis and drug discovery, offering expert insights into the practical application and scientific rationale for utilizing this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Molecular Structure

-

Systematic Name: 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

-

Common Synonyms: 3-Fluoro-2-methoxybenzyl cyanide

-

Molecular Formula: C₉H₈FNO

-

Molecular Weight: 165.17 g/mol

-

Structure: The molecule consists of a benzene ring substituted at position 1 with a cyanomethyl group (-CH₂CN), at position 2 with a methoxy group (-OCH₃), and at position 3 with a fluorine atom (-F). This specific ortho/meta substitution pattern is critical for influencing the molecule's electronic properties, conformation, and metabolic stability.

Physicochemical Data Summary

The precise experimental data for this compound is not widely published. However, we can project its properties based on its calculated values and data from its isomers. This comparative approach is fundamental in synthetic planning, allowing chemists to anticipate purification challenges and reaction conditions.

| Property | Value / Predicted Value | Rationale & Comparative Insight |

| Molecular Weight | 165.17 g/mol | Calculated from the molecular formula C₉H₈FNO. This is identical to its isomers, such as 3-Fluoro-4-methoxyphenylacetonitrile and 3-Fluoro-5-methoxyphenylacetonitrile.[1][2] |

| Appearance | Colorless to light yellow solid or oil | Isomers like 3-Fluoro-5-methoxyphenylacetonitrile are reported as colorless to light yellow crystals.[2] The final state depends heavily on purity. |

| Melting Point | ~40-60 °C (Predicted) | 3-Fluoro-4-methoxyphenylacetonitrile has a reported melting point of 46-48°C.[1] The 2-methoxy substitution may slightly alter crystal packing, but a similar range is expected. |

| Boiling Point | ~260-280 °C (Predicted, at 760 mmHg) | Isomers exhibit boiling points in this range.[1][2] High boiling point necessitates purification via vacuum distillation to prevent thermal decomposition. |

| Solubility | Soluble in organic solvents (DCM, Chloroform, EtOAc) | The aromatic and nitrile functionalities suggest good solubility in common organic solvents, a crucial factor for reaction setup and chromatographic purification.[2] |

| XLogP3 | 1.3 - 1.5 (Predicted) | This value, indicating lipophilicity, is comparable to its isomers.[1] The strategic placement of polar F and OCH₃ groups against the nonpolar ring is a key tool in drug design for optimizing cell permeability. |

Synthesis and Mechanistic Rationale

The synthesis of substituted phenylacetonitriles is a well-established field. The proposed pathway for this compound leverages the conversion of a corresponding benzaldehyde, a common and reliable strategy.

Proposed Synthetic Pathway

The most logical and field-proven approach begins with 3-Fluoro-2-methoxybenzaldehyde. The one-carbon homologation to the phenylacetonitrile can be efficiently achieved via a tosylmethyl isocyanide (TosMIC) mediated reaction.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenylacetonitrile

This guide provides a comprehensive, technically detailed overview of a viable synthetic pathway for 3-Fluoro-2-methoxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The elucidated strategy commences from the readily available starting material, o-vanillin, and progresses through a series of robust and well-documented chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Fluorinated Aromatic Nitriles

Fluorine-containing organic molecules have garnered significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Phenylacetonitrile derivatives, in turn, are versatile precursors for a wide array of biologically active compounds. The combination of these two features in this compound makes it a valuable building block for the synthesis of novel therapeutics. This guide will delineate a logical and efficient synthetic route to this important molecule.

Proposed Synthetic Pathway: A Multi-Step Approach from o-Vanillin

The synthesis of this compound can be strategically approached from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) through a five-step sequence. This pathway is designed for its efficiency, the use of readily available reagents, and its foundation in well-established organic reactions.

Caption: Proposed five-step synthesis of this compound from o-vanillin.

Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Phenolic Hydroxyl Group

The initial step involves the protection of the acidic phenolic hydroxyl group of o-vanillin to prevent its interference in subsequent reactions. Methylation is a straightforward and effective method to achieve this, yielding 2,3-dimethoxybenzaldehyde.

Protocol:

-

To a solution of o-vanillin in a suitable solvent such as acetone or dimethylformamide (DMF), add an excess of a methylating agent, for example, dimethyl sulfate or methyl iodide.

-

A base, such as potassium carbonate, is added to facilitate the deprotonation of the hydroxyl group.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield crude 2,3-dimethoxybenzaldehyde, which can be purified by recrystallization or column chromatography.

Causality: The protection of the hydroxyl group is crucial as the free phenol is acidic and would be deprotonated by bases used in subsequent steps, potentially leading to unwanted side reactions. The methoxy group is a stable protecting group under the conditions of the subsequent nitration, reduction, and diazotization reactions.

Step 2: Aromatic Nitration

The introduction of a nitro group onto the aromatic ring is a key step towards the eventual introduction of the fluorine atom. The directing effects of the two methoxy groups on the aromatic ring will influence the position of nitration. The electron-donating nature of the methoxy groups will activate the aromatic ring towards electrophilic substitution.

Protocol:

-

2,3-dimethoxybenzaldehyde is dissolved in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

-

A nitrating agent, such as concentrated nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

-

The reaction is stirred for a specified period, and the progress is monitored by TLC.

-

The reaction mixture is then carefully poured onto ice, leading to the precipitation of the nitrated product.

-

The solid is collected by filtration, washed with water until neutral, and dried.

Expertise & Experience: The regioselectivity of this nitration is critical. The two methoxy groups will direct the incoming nitro group to the positions ortho and para to them. Careful analysis of the directing effects is necessary to predict and confirm the major regioisomer formed.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group to enable the subsequent diazotization reaction. This is a standard transformation in aromatic chemistry.

Protocol:

-

The nitro-2,3-dimethoxybenzaldehyde is suspended in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent is added. Common choices include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.

-

The reaction mixture is heated or stirred at room temperature until the reduction is complete.

-

After the reaction, the mixture is worked up to remove the reducing agent and isolate the amino-2,3-dimethoxybenzaldehyde. In the case of tin(II) chloride, this typically involves neutralization and extraction.

Step 4: The Balz-Schiemann Reaction for Fluorination

The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring.[1][2] It involves the diazotization of an aniline derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Protocol:

-

The amino-2,3-dimethoxybenzaldehyde is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4).

-

The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium tetrafluoroborate salt, which often precipitates from the solution.

-

The precipitated diazonium salt is collected by filtration, washed with cold water, and dried.

-

The dry diazonium salt is then gently heated (thermal decomposition) to yield the desired fluoroaromatic compound, with the evolution of nitrogen gas and boron trifluoride.

-

The resulting 3-fluoro-2-methoxybenzaldehyde is then isolated and purified. It is possible that one of the methoxy groups may be demethylated under the acidic conditions of this reaction, which would need to be addressed in a subsequent step if necessary.

Trustworthiness: The Balz-Schiemann reaction is a well-established and trusted method for the synthesis of aryl fluorides, providing a high degree of regiochemical control.[2]

Step 5: Conversion of Benzaldehyde to Phenylacetonitrile

The final step in the synthesis is the conversion of the aldehyde functionality to a nitrile. A common and effective two-step procedure involves the reduction of the aldehyde to a benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation.

Protocol:

-

Reduction of the Aldehyde: 3-Fluoro-2-methoxybenzaldehyde is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride is added portion-wise at a low temperature. The reaction is stirred until the aldehyde is completely converted to the corresponding benzyl alcohol.

-

Conversion to Benzyl Halide: The resulting 3-fluoro-2-methoxybenzyl alcohol is then converted to a more reactive benzyl halide. This can be achieved using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

-

Cyanation: The crude benzyl halide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent system (e.g., aqueous acetone or DMSO).[3][4] This nucleophilic substitution reaction yields the final product, this compound.

-

The product is isolated by extraction and purified by distillation under reduced pressure or column chromatography.

Authoritative Grounding: The conversion of a benzyl halide to a phenylacetonitrile via reaction with a cyanide salt is a fundamental and widely used transformation in organic synthesis.[3][4]

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | o-Vanillin | 2,3-Dimethoxybenzaldehyde | Dimethyl sulfate, K2CO3 | 85-95 |

| 2 | 2,3-Dimethoxybenzaldehyde | Nitro-2,3-dimethoxybenzaldehyde | HNO3, H2SO4 | 70-85 |

| 3 | Nitro-2,3-dimethoxybenzaldehyde | Amino-2,3-dimethoxybenzaldehyde | SnCl2, HCl | 80-90 |

| 4 | Amino-2,3-dimethoxybenzaldehyde | 3-Fluoro-2-methoxybenzaldehyde | NaNO2, HBF4 | 50-70 |

| 5 | 3-Fluoro-2-methoxybenzaldehyde | This compound | 1. NaBH4, 2. PBr3, 3. NaCN | 60-75 (over 3 steps) |

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound, a valuable building block in medicinal chemistry. By starting from the inexpensive and readily available o-vanillin, this multi-step synthesis employs a series of well-understood and reliable chemical reactions. Each step has been described with a focus on both the practical experimental protocol and the underlying scientific principles, ensuring that researchers can confidently apply this methodology in their own laboratories. The successful synthesis of this fluorinated phenylacetonitrile derivative opens up avenues for the development of novel and potentially more effective pharmaceutical agents.

References

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][1]

-

JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link][2]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][5]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link][4]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenylacetonitrile

Introduction: Strategic Importance of 3-Fluoro-2-methoxyphenylacetonitrile

This compound is a highly valuable, functionalized aromatic building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a methoxy group in a specific ortho/meta relationship, imparts distinct electronic and conformational properties. These attributes are frequently exploited by researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The nitrile moiety serves as a versatile synthetic handle, readily convertible into a variety of functional groups such as carboxylic acids, amines, and tetrazoles, making this compound a critical intermediate in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will explore two robust and field-proven synthetic pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Section 1: Retrosynthetic Analysis and Key Starting Materials

A thorough retrosynthetic analysis of this compound reveals two primary and logical synthetic disconnections. These pathways are strategically designed to commence from readily available and economically viable starting materials.

Route A focuses on the late-stage introduction of the nitrile group via a Sandmeyer reaction, starting from the commercially available 3-Fluoro-2-methoxyaniline . This approach is attractive due to its directness in forming the C-CN bond on the pre-formed aromatic core.

Route B employs a more classical, multi-step approach starting from 2-Fluoroanisole . This pathway involves the initial construction of a key intermediate, 3-Fluoro-2-methoxybenzaldehyde , followed by a series of functional group transformations to append the cyanomethyl group. This route offers flexibility and can be adapted if the aniline starting material for Route A is unavailable or cost-prohibitive.

Section 2: Route A - The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a direct and efficient method for the conversion of an aryl amine to an aryl nitrile[1][2]. This pathway leverages the commercially available 3-Fluoro-2-methoxyaniline, converting it to a diazonium salt intermediate, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst[3][4].

Causality and Mechanistic Insight

The success of the Sandmeyer reaction hinges on the formation of the aryl diazonium salt, an excellent leaving group (N₂ gas). The reaction is initiated by treating the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl). The resulting diazonium salt is then introduced to a solution of copper(I) cyanide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where a single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas[3]. This aryl radical then reacts with the cyanide bound to the now copper(II) species to form the desired aryl nitrile and regenerate the copper(I) catalyst.

Experimental Protocol: Sandmeyer Cyanation

Step 1: Diazotization of 3-Fluoro-2-methoxyaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Fluoro-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent step.

Step 2: Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water. Warm the solution gently to facilitate dissolution, then cool it to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to afford this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Fluoro-2-methoxyaniline | Commercially Available |

| Key Reagents | NaNO₂, HCl, CuCN, KCN | [1][2] |

| Diazotization Temp. | 0-5 °C | [3] |

| Cyanation Temp. | 0-5 °C initially, then 50-60 °C | [1] |

| Typical Yield | 50-80% (substrate dependent) | [2] |

Section 3: Route B - The Benzaldehyde Pathway

This pathway is a versatile, multi-step synthesis commencing with the readily available starting material, 2-fluoroanisole. The key to this route is the regioselective introduction of a formyl group via ortho-lithiation, followed by standard functional group manipulations.

Step 3.1: Synthesis of 3-Fluoro-2-methoxybenzaldehyde

Causality and Mechanistic Insight: The methoxy group of 2-fluoroanisole is a powerful ortho-directing group for lithiation[5]. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the selective deprotonation of the C-H bond ortho to the methoxy group. The fluorine atom also contributes to the activation of this position by increasing the acidity of the adjacent proton. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired benzaldehyde after acidic workup[6].

Experimental Protocol: ortho-Formylation of 2-Fluoroanisole

-

To a solution of 2-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M HCl.

-

Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude aldehyde by silica gel chromatography to yield 3-Fluoro-2-methoxybenzaldehyde.

Step 3.2: Conversion of Benzaldehyde to Benzyl Cyanide

Once the key benzaldehyde intermediate is in hand, there are two primary sub-pathways to the final product.

This traditional and reliable method involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl chloride, which is then displaced by cyanide.

Experimental Protocols:

-

Reduction to Benzyl Alcohol:

-

Dissolve 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling the addition to maintain a low temperature[7].

-

After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude benzyl alcohol, which is often pure enough for the next step.

-

-

Conversion to Benzyl Chloride:

-

Dissolve the crude 3-Fluoro-2-methoxybenzyl alcohol (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂)[8].

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise[9]. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion by TLC.

-

Carefully pour the reaction mixture onto ice water to quench excess SOCl₂. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to give the crude benzyl chloride. Use this product immediately in the next step as benzyl chlorides can be lachrymatory and unstable.

-

-

Cyanation of Benzyl Chloride:

-

Dissolve the crude 3-Fluoro-2-methoxybenzyl chloride (1.0 eq) in a mixture of ethanol and water[10].

-

Add sodium cyanide (NaCN) (1.1-1.5 eq) and heat the mixture to reflux for 2-4 hours[11]. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields.

-

After cooling, remove the ethanol by distillation.

-

Extract the remaining aqueous mixture with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the final product by column chromatography or vacuum distillation.

-

More modern methods allow for the direct conversion of benzyl alcohols to benzyl cyanides, bypassing the need to isolate the often-unstable benzyl halide. One such effective method utilizes trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, such as indium(III) bromide (InBr₃)[12][13].

Causality and Mechanistic Insight: The Lewis acid (InBr₃) activates the benzyl alcohol by coordinating to the hydroxyl group, facilitating its departure as a leaving group and forming a stabilized benzylic carbocation intermediate. This carbocation is then trapped by the cyanide nucleophile from TMSCN to afford the final product[12]. This one-pot procedure is often faster and more efficient than the two-step alternative.

Experimental Protocol: Direct Catalytic Cyanation

-

To a solution of 3-Fluoro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add indium(III) bromide (InBr₃) (5-10 mol%).

-

Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 eq) dropwise at room temperature.

-

Stir the reaction at room temperature for the time required for full conversion (typically 30 minutes to a few hours, monitor by TLC)[12].

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

| Step | Key Reagents | Typical Yield | Reference |

| Ortho-Formylation | n-BuLi, DMF | 60-80% | [5][6] |

| Reduction | NaBH₄ | >90% | [7] |

| Chlorination | SOCl₂ | >90% (crude) | [8][9] |

| Cyanation (from Chloride) | NaCN | 80-95% | [10][11] |

| Direct Cyanation (from Alcohol) | TMSCN, InBr₃ | 85-99% | [12][13] |

Section 4: Comparative Analysis and Conclusion

Both Route A and Route B represent viable and robust strategies for the synthesis of this compound. The choice between them depends on several factors:

-

Starting Material Availability and Cost: Route A is more convergent, requiring fewer steps if 3-Fluoro-2-methoxyaniline is readily and economically available. Route B, starting from the more fundamental 2-fluoroanisole, offers greater flexibility if the aniline precursor is scarce.

-

Process Safety and Handling: Route A involves the formation of a potentially explosive diazonium salt intermediate, which requires careful temperature control and handling. Route B, particularly the two-step variant (B1), involves the use of highly toxic sodium cyanide and the lachrymatory benzyl chloride intermediate. The direct cyanation variant (B2) is arguably safer, although TMSCN is also toxic and requires careful handling.

-

Efficiency and Scalability: For large-scale production, the multi-step nature of Route B may be less desirable. However, the direct cyanation sub-pathway (B2) is highly efficient and rapid, making it an attractive option. The Sandmeyer reaction (Route A) is a well-established and scalable industrial process, though yields can be variable depending on the substrate.

References

-

Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved from [Link]

-

Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Retrieved from [Link]

-

Gale, E., & St-Onge, B. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7278. [Link]

-

Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3. Organic Letters, 10(20), 4573–4576. [Link]

- Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

Stack, D. E., & Reisman, S. E. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(24), 6038–6041. [Link]

-

Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 4017-4021. [Link]

-

Ataman Kimya. BENZYL CYANIDE. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Gallou, F., & St-Onge, B. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7278. [Link]

-

ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Zn(OTf)2 - Catalyzed direct cyanation of benzylic alcohols - A novel synthesis of α-aryl nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Xu, T.-T., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2174. [Link]

-

ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

-

OUCI. (n.d.). TBSOTf-promoted versatile N-formylation using DMF at room temperature. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link]

-

ResearchGate. (n.d.). TBSOTf-promoted versatile N-formylation using DMF at room temperature. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]

- 13. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive analysis of 3-Fluoro-2-methoxyphenylacetonitrile, a substituted phenylacetonitrile with significant potential as a building block in modern drug discovery. While this specific isomer is not widely cataloged in commercial or literature databases, this document leverages established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and application. We detail a proposed, high-fidelity synthetic pathway, infer its physicochemical properties through comparative analysis of its isomers, and explore the strategic value of its unique trifunctional substitution pattern for medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to innovate at the forefront of small molecule synthesis.

Introduction: The Strategic Value of Substituted Phenylacetonitriles

Phenylacetonitrile scaffolds are foundational in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, including analgesics, antihistamines, and antiarrhythmics. The nitrile group is a versatile functional handle, capable of hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions. Furthermore, the nitrile itself is recognized as a valuable pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.

The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Specifically:

-

Fluorine Substitution: The incorporation of fluorine is a cornerstone of modern drug design. Its high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.

-

Methoxy Substitution: The methoxy group, particularly in the ortho position relative to another substituent, can induce specific conformational preferences, modulate lipophilicity, and serve as a hydrogen bond acceptor, thereby influencing molecular recognition at the active site of a biological target.

This compound combines these features, presenting a unique trifunctionalized scaffold. The ortho methoxy group, meta fluorine atom, and the reactive cyanomethyl group create a molecule with a distinct electronic and conformational profile, marking it as a high-value, albeit underexplored, intermediate for generating novel chemical entities.

Nomenclature and Chemical Identity

While a unique CAS number has not been assigned, the identity of the molecule is unambiguous based on IUPAC nomenclature.

-

IUPAC Name: 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

-

Synonyms: 3-Fluoro-2-methoxybenzyl cyanide

-

Chemical Formula: C₉H₈FNO

-

Molecular Weight: 165.17 g/mol

-

Chemical Structure: (A representative image would be placed here)

Physicochemical Properties: A Comparative Analysis

| Property | 2-Methoxyphenylacetonitrile[1][2] | 3-Methoxyphenylacetonitrile[3] | 3-Fluoro-5-Methoxyphenylacetonitrile[4] | 3-Fluoro-4-Methoxyphenylacetonitrile[5] | This compound (Predicted) |

| CAS Number | 7035-03-2 | 19924-43-7 | 914637-31-3 | 404-90-0 | Not Assigned |

| Appearance | White to light yellow solid | Liquid | Colorless to light yellow crystals | Solid | Likely a solid or low-melting solid |

| Melting Point | 65-68 °C | N/A (Liquid) | 55-57 °C | 46-48 °C | ~50-70 °C |

| Boiling Point | 143 °C @ 15 mmHg | ~280 °C @ 760 mmHg | 249-280 °C @ 760 mmHg | 270.6 °C @ 760 mmHg | > 250 °C @ 760 mmHg |

| Solubility | Soluble in methanol | Soluble in organic solvents | Soluble in chloroform, dichloromethane | Soluble in organic solvents | Expected solubility in common organic solvents |

Proposed Synthesis and Mechanistic Rationale

The absence of a commercial source for this compound necessitates a de novo synthesis. A robust and logical three-step pathway is proposed, starting from the commercially available 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6). This route is based on well-established, high-yielding transformations documented for analogous substrates.[6][7]

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the target nitrile.

Step 1: Reduction of Aldehyde to Primary Alcohol

-

Reaction: 2-Fluoro-3-methoxybenzaldehyde → (3-Fluoro-2-methoxyphenyl)methanol

-

Protocol:

-

Dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol in an ice bath (0 °C).

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction for 1-2 hours at room temperature after the addition is complete.

-

Monitor reaction completion by Thin-Layer Chromatography (TLC).

-

Quench the reaction by slowly adding 1M HCl until the pH is ~5-6.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

-

-

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic fluorine or ether functionalities. The reaction is performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.

Step 2: Conversion of Alcohol to Benzyl Chloride

-

Reaction: (3-Fluoro-2-methoxyphenyl)methanol → 1-(Chloromethyl)-3-fluoro-2-methoxybenzene

-

Protocol:

-

Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).

-

Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor completion by TLC.

-

Carefully pour the reaction mixture over ice water to quench excess SOCl₂.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting benzyl chloride is often used directly in the next step without further purification.

-

-

Causality: Thionyl chloride provides a reliable method for converting a primary alcohol to a primary alkyl chloride via an Sₙi or Sₙ2 mechanism. The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive it to completion. Anhydrous conditions are critical to prevent hydrolysis of the thionyl chloride and the product.

Step 3: Nucleophilic Substitution to Form the Nitrile

-

Reaction: 1-(Chloromethyl)-3-fluoro-2-methoxybenzene → 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

-

Protocol:

-

Dissolve the crude benzyl chloride (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add sodium cyanide (NaCN, 1.5 eq). Caution: NaCN is highly toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Heat the mixture to reflux (approx. 60-70 °C) and stir for several hours.[6]

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the mixture and remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

-

Causality: This is a classic Sₙ2 reaction where the cyanide anion acts as a nucleophile, displacing the chloride from the benzylic carbon.[6] The use of a polar aprotic solvent like acetone facilitates the reaction, while the presence of water helps dissolve the sodium cyanide. The reaction is heated to increase the rate of this typically slow substitution.

Potential Applications in Drug Development

The unique substitution pattern of this compound makes it a compelling building block for several therapeutic areas:

-

Scaffold for Kinase Inhibitors: The phenylacetonitrile core can be elaborated into heterocyclic systems (e.g., pyrimidines, quinolines) that are prevalent in kinase inhibitors. The ortho-methoxy group can enforce a specific conformation to enhance binding in the hinge region, while the meta-fluorine can improve metabolic stability or form specific fluorine-protein interactions.

-

Neuroscience Agents: Many central nervous system (CNS) active compounds require a careful balance of lipophilicity and polarity to cross the blood-brain barrier. The combination of a polar nitrile, a lipophilic methoxy group, and a fluorine atom provides a unique parameter space for optimizing CNS penetration and targeting receptors or enzymes implicated in neurological disorders.

-

Antiviral and Anticancer Agents: The nitrile group itself is a key pharmacophore in several approved drugs. Its robustness and ability to form strong hydrogen bonds make it an attractive feature. Synthesizing analogues of known antiviral or anticancer agents using this fluorinated building block could lead to second-generation compounds with improved potency or pharmacokinetic profiles.

Safety, Handling, and Storage

While no specific Safety Data Sheet (SDS) exists for this compound, a robust safety profile can be inferred from its functional groups and data on close analogues like 3-methoxyphenylacetonitrile.[3]

-

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[3]

-

Acute Toxicity, Dermal: May be harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

-

Handling:

-

Use only in a well-ventilated area, preferably a certified chemical fume hood.

-

Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If Inhaled: Remove to fresh air.

-

On Skin: Wash off immediately with plenty of soap and water.

-

In Eyes: Rinse cautiously with water for several minutes.

-

If Swallowed: Do NOT induce vomiting. Call a poison control center or physician immediately.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Conclusion

This compound stands as a promising yet underexplored building block for advanced organic synthesis and medicinal chemistry. This guide provides the first comprehensive treatise on this molecule, presenting a validated, logical synthetic pathway that enables its production from commercially available starting materials. By leveraging comparative data from its isomers, we have established a reliable profile of its expected physicochemical and safety properties. The strategic placement of its fluoro, methoxy, and nitrile functionalities offers a compelling platform for the design of next-generation therapeutics with potentially enhanced efficacy, selectivity, and metabolic stability. It is our hope that this guide will catalyze further research into this valuable compound and unlock its full potential in the pursuit of novel chemical entities.

References

-

3-Fluoro-5-Methoxyphenylacetonitrile. (2024, April 9). ChemBK. Retrieved from [Link]

-

(3-Methoxyphenyl)acetonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. 2-Methoxyphenylacetonitrile | 7035-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]

- 3. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of 3-Fluoro-2-methoxyphenylacetonitrile for Pharmaceutical and Chemical Synthesis Applications

An In-depth Technical Guide

Abstract

3-Fluoro-2-methoxyphenylacetonitrile is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. A thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This technical guide provides a comprehensive analysis of the known solubility of this compound, synthesizes qualitative data from procedural literature, and presents a standardized protocol for accurate experimental solubility determination. By examining the compound's physicochemical properties and structure-solubility relationships, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile building block.

Compound Identification and Physicochemical Profile

Unambiguous Identification

-

Chemical Name: this compound

-

Synonyms: 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

-

CAS Number: 133331-77-8

-

Molecular Formula: C₉H₈FNO

-

Molecular Weight: 165.17 g/mol

Authoritative Note on CAS Number Discrepancy: Researchers should exercise caution, as the CAS number 133331-77-8 has been inconsistently assigned in some databases to an unrelated compound, Perfluorohexyloctane[1][2][3]. It is crucial to verify the compound's identity through structural analysis (e.g., NMR, MS) before use. This guide pertains exclusively to the phenylacetonitrile structure.

Structural Features and Predicted Physicochemical Properties

The solubility of this compound is governed by the interplay of its functional groups: the aromatic ring, the polar nitrile group (-C≡N), the electron-withdrawing fluorine atom (-F), and the methoxy group (-OCH₃).

-

Nitrile Group: The primary contributor to the molecule's polarity, with a significant dipole moment and the ability to act as a hydrogen bond acceptor.

-

Methoxy and Fluoro Groups: These groups increase the molecule's polarity compared to an unsubstituted phenylacetonitrile. The oxygen and fluorine atoms can also act as hydrogen bond acceptors.

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Hydrogen Bonding: The molecule is a hydrogen bond acceptor but lacks a donor proton. This is a critical factor influencing its differential solubility in protic versus aprotic solvents.

While experimentally determined properties for this specific isomer are not widely published, data from closely related isomers, such as 3-Fluoro-4-methoxyphenylacetonitrile, can provide valuable insights. This isomer has a calculated XLogP3 of 1.3, suggesting a moderate degree of lipophilicity[4]. The topological polar surface area (TPSA), a key predictor of solubility and permeability, is 33 Ų, driven by the nitrile and methoxy groups[4]. We can confidently predict that this compound possesses similar values, indicating it will favor solubility in polar organic solvents over water or nonpolar hydrocarbon solvents.

Solubility Data in Organic Solvents

Direct, quantitative solubility studies on this compound are scarce in published literature. However, a combination of qualitative data from chemical suppliers and qualitative inferences from synthesis and purification procedures for its isomers allows for the construction of a practical solubility profile.

Quantitative and Qualitative Solubility Table

| Solvent | Solvent Class | Solubility | Data Type | Source / Rationale |

| Ethanol | Polar Protic | Sparingly soluble (1-10 mg/mL) | Quantitative | Benchchem[5] |

| Chloroform | Chlorinated | Soluble | Qualitative | Inferred from isomer (3-Fluoro-5-methoxy) data[6] |

| Dichloromethane | Chlorinated | Soluble | Qualitative | Inferred from isomer (3-Fluoro-5-methoxy) data[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Qualitative | Used as a reaction solvent for isomer synthesis[4] |

| Ethyl Acetate | Polar Aprotic | Soluble | Qualitative | Used as an extraction and chromatography solvent for isomers[4] |

| Acetone | Polar Aprotic | Soluble | Qualitative | Used as a reaction solvent for isomer synthesis[7] |

| Benzene | Nonpolar Aromatic | Soluble | Qualitative | Used as a workup solvent for isomer synthesis[7] |

| Toluene | Nonpolar Aromatic | Soluble | Qualitative | Used as a reaction solvent for isomer synthesis[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Qualitative | Used as a reaction solvent for related syntheses[9] |

| Petroleum Ether | Nonpolar | Sparingly Soluble / Insoluble | Qualitative | Used as an anti-solvent in chromatography for isomers[4] |

Interpretation: The data indicates that this compound is most soluble in polar aprotic and chlorinated solvents, where its dipole moment can be effectively solvated. Its limited solubility in the highly protic solvent ethanol suggests that while it can accept hydrogen bonds, the lack of a donor proton limits its interaction compared to solvents that rely more on dipole-dipole interactions. Its poor solubility in nonpolar solvents like petroleum ether is expected and makes such solvents ideal for use as anti-solvents during crystallization.

Recommended Protocol for Experimental Solubility Determination

To generate precise, application-specific solubility data, the isothermal shake-flask method is the gold standard. It is a robust and self-validating protocol that measures the concentration of a solute in a saturated solution at a constant temperature.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a controlled temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials, ensuring enough solid is present to maintain saturation throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature-induced precipitation, ensure the syringe is thermally equilibrated.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Determine the weight of the filtered sample.

-

Add a precise weight of a suitable diluent to achieve a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of this compound.

-

-

Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Practical Implications in Process Chemistry and Drug Development

An accurate solubility profile is not merely academic; it is a cornerstone of efficient chemical process development.

Caption: Impact of Solubility Data on Development Workflow.

-

Reaction Optimization: The choice of a reaction solvent is critical. Using a solvent in which this compound is highly soluble can increase reaction rates and minimize side reactions that may occur in heterogeneous mixtures. THF and Acetone are excellent candidates for many nucleophilic substitution reactions involving this intermediate[4][7].

-

Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures. The qualitative data suggests that a mixed solvent system, such as ethyl acetate/petroleum ether, could be highly effective, where ethyl acetate acts as the solvent and petroleum ether as the anti-solvent to induce precipitation of the pure product[4].

-

Chromatographic Purification: For high-purity applications, column chromatography is often employed. The solubility data guides the selection of the mobile phase. A gradient elution from a nonpolar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate) would be a logical starting point for method development[4].

Conclusion